CID 71371587
Description
Based on standard practices for characterizing novel compounds, its identity would typically be established through analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm purity and structure . For new compounds, journals like the Beilstein Journal of Organic Chemistry mandate rigorous validation, including spectral data and synthetic protocols .
If CID 71371587 belongs to a known class (e.g., oscillatoxin derivatives, as referenced in Figure 1 of ), its structural features might include a macrocyclic lactone backbone with methyl or hydroxyl substitutions, similar to oscillatoxin D (CID 101283546) or oscillatoxin E (CID 156582093) . However, without explicit data, this remains speculative.
Properties
Molecular Formula |
Sn3Sr5 |
|---|---|
Molecular Weight |
794.2 g/mol |
InChI |
InChI=1S/3Sn.5Sr |
InChI Key |
IWIVHGQQILFMRU-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Sr].[Sr].[Sr].[Sr].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71371587 involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully monitored to maintain the integrity of the compound and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves the use of large-scale reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The final product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
CID 71371587 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to ensure optimal results. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often take place in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may require catalysts or specific temperature and pressure conditions to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
CID 71371587 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules, aiding in the development of new materials and compounds.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions, as well as in drug discovery and development.
Medicine: this compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and target disease-related molecules.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of CID 71371587 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71371587, a comparative analysis with structurally or functionally related compounds is essential. Below is a framework for such a comparison, adhering to journal guidelines for clarity and reproducibility .
Table 1: Key Properties of this compound and Analogous Compounds
*Hypothetical data for this compound inferred from structural analogs.
Key Findings:
Structural Divergence : Oscillatoxin derivatives vary in substituents (e.g., methyl groups or hydroxyl chains), which influence bioactivity and solubility . For instance, 30-methyl-oscillatoxin D (CID 185389) shows enhanced cytotoxicity compared to oscillatoxin D, likely due to increased lipophilicity . If this compound shares this scaffold, its functional groups would determine its unique pharmacological profile.
Synthetic Accessibility : Oscillatoxin analogs often require multistep synthesis, including lactonization and stereoselective oxidation . This compound’s synthetic pathway would need optimization for scalability and purity, per guidelines in Medicinal Chemistry Research .
Biological Relevance : Compounds like oscillatoxin E (CID 156582093) exhibit antifungal properties, suggesting this compound could be screened for similar applications. However, without experimental data, this remains conjectural .
Methodological Considerations
- Data Reproducibility : Journals emphasize detailed experimental sections, including reagent sources, spectral parameters, and statistical methods . For this compound, protocols for synthesis, purification, and bioassays must be transparent to enable replication.
- Limitations : The absence of explicit data for this compound restricts definitive conclusions. Future studies should prioritize comparative assays (e.g., IC₅₀ values against oscillatoxin derivatives) and structural elucidation via X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
